molecular formula C15H11FN4O2 B1523250 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341019-73-5

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523250
M. Wt: 298.27 g/mol
InChI Key: MUHAJBUWMRJWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FMPCPT, is a small molecule that has become increasingly popular in the scientific community due to its unique properties. FMPCPT is a member of the triazole family of compounds, which are characterized by the presence of three nitrogen atoms in the same ring. This molecule has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In particular, FMPCPT has been shown to have high solubility, low toxicity, and high stability, making it an attractive candidate for various applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of 1,2,4-triazoles, including derivatives similar to 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, has been explored for their potential antimicrobial activities. For instance, compounds derived from the reaction of isonicotinic acid hydrazide with various chemicals have shown promising results in antimicrobial screening, indicating the potential of triazole derivatives in contributing to the development of new antimicrobial agents (Bayrak et al., 2009).

Luminescence and Sensitization

Triarylboron-functionalized dipicolinic acids, which share structural features with 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and found effective in selectively sensitizing emissions of Eu(III) and Tb(III) ions. This suggests potential applications in the development of luminescent materials and sensors, highlighting the versatile functionality of triazole derivatives (Park et al., 2014).

Chemical Sensing

A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, has demonstrated selective chemosensory capabilities for Al(3+) ions based on internal charge transfer. This indicates the potential use of triazole compounds in the development of selective chemical sensors (Maity & Govindaraju, 2010).

Fluorescent Dyes and Photophysics

Compounds with a triazole backbone, such as those containing the pyrazolylpyrene chromophore, have shown bright fluorescence and potential as bases for sensing applications. This demonstrates the role of triazole derivatives in advancing fluorescent dye technology and their applications in bioimaging and molecular probes (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-2-3-11(16)12(8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHAJBUWMRJWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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